Isophthalic acid, diisobutyl ester
Description
Significance and Role in Contemporary Chemical Science
The primary significance of the isophthalate (B1238265) structure in modern chemical science derives from its parent molecule, isophthalic acid (IPA). wikipedia.org Purified isophthalic acid is a crucial monomer used in the production of advanced polymers, most notably unsaturated polyester (B1180765) resins (UPR) and polyethylene terephthalate (PET) copolymers. wikipedia.orgthechemco.combarentz-na.com The incorporation of isophthalic acid into the polymer backbone imparts superior structural and performance characteristics compared to resins based on its ortho-isomer, phthalic acid. taylorandfrancis.com These enhancements include improved thermal resistance, greater mechanical strength, and increased resistance to degradation from chemicals and water. thechemco.comtaylorandfrancis.com
Consequently, isophthalate-based resins are specified for high-performance applications, including the manufacture of corrosion-resistant tanks and pipes for the chemical industry, durable components for the marine and automotive sectors, and industrial coatings. thechemco.comrevex.co.inmahourpolymer.com In the context of PET used for beverage bottles, adding isophthalic acid as a comonomer can reduce crystallinity, which improves clarity and processing productivity. thechemco.comgoogle.com
While small-molecule esters like diisobutyl isophthalate can theoretically be used as plasticizers to increase the flexibility and durability of plastics like PVC, this application is not well-documented in scientific literature. Its role is largely overshadowed by its ortho-isomer, diisobutyl phthalate (B1215562) (DIBP), which is widely used as a plasticizer in products such as adhesives, paints, and lacquers. archemco.comatamankimya.comindustrialchemicals.gov.au
Historical Context of Isophthalate Esters in Industrial Chemistry
The history of phthalate esters as industrial chemicals began in the 1920s, when they were introduced as effective plasticizers, quickly replacing the volatile and odorous camphor used in early plastics like cellulose (B213188) nitrate. wikipedia.org This development, coupled with the commercialization of polyvinyl chloride (PVC) in the 1930s, established ortho-phthalate esters as high-volume industrial chemicals. wikipedia.org
The history of isophthalate esters is more directly tied to the evolution of polymer science in the post-war era. As the demand grew for plastics with more advanced material properties, chemists and engineers began to explore different isomers of phthalic acid to create new polymers. taylorandfrancis.com It was discovered that isophthalic acid, with its meta-substituted carboxyl groups, created polymers with different spatial structures and stronger intermolecular forces than those made from orthophthalic acid. taylorandfrancis.com This led to the development of isophthalic polyester resins, which offered superior strength and resilience. taylorandfrancis.com These "iso-resins" became the material of choice for applications where performance and durability, rather than cost, were the primary drivers, such as in fiberglass-reinforced plastics for demanding environments. taylorandfrancis.comwikipedia.org The use of isophthalic acid as a modifier in PET resins to enhance specific properties is also a key development in this timeline. google.com
Scope and Research Objectives for Diisobutyl Isophthalate Studies
Specific research focused solely on diisobutyl isophthalate is limited. The broader research landscape is dominated by studies on its parent, isophthalic acid, and its ortho-isomer, DIBP.
Research objectives concerning isophthalic acid are centered on polymer science and materials engineering. thechemco.combarentz-na.com Key goals include:
Synthesizing novel unsaturated polyester and copolyester resins with enhanced thermal, mechanical, and chemical resistance. thechemco.comrevex.co.in
Developing high-performance polymers, such as the fire-resistant material Nomex and polybenzimidazole, which use isophthalic acid as a precursor. wikipedia.org
Optimizing the use of isophthalic acid as a comonomer in PET to improve the performance characteristics of food and beverage packaging. google.com
In contrast, research objectives for ortho-phthalate esters like DIBP have been driven by their widespread use as plasticizers and subsequent environmental and health interest. nih.govmamavation.com These studies investigate:
The migration of the chemical from consumer products.
Its prevalence and persistence in the environment, including pathways like photodegradation and biodegradation. wikipedia.org
Toxicological profiles and metabolic pathways in biological systems. nih.govnih.gov
Based on this, the scope for future research on diisobutyl isophthalate would likely parallel the work done on other phthalate esters. Objectives would include establishing its efficacy as a plasticizer, determining its migration characteristics from polymer matrices, and assessing its environmental fate and toxicological profile to understand how its isomeric structure influences these properties relative to DIBP.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1528-64-9 |
|---|---|
Molecular Formula |
C16H22O4 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
bis(2-methylpropyl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H22O4/c1-11(2)9-19-15(17)13-6-5-7-14(8-13)16(18)20-10-12(3)4/h5-8,11-12H,9-10H2,1-4H3 |
InChI Key |
LKUXNJPSPNDDLI-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C1=CC(=CC=C1)C(=O)OCC(C)C |
Canonical SMILES |
CC(C)COC(=O)C1=CC(=CC=C1)C(=O)OCC(C)C |
Other CAS No. |
1528-64-9 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Kinetics
Esterification Pathways for Diisobutyl Isophthalate (B1238265) Synthesis
The reaction proceeds in two main stages. Initially, one molecule of isobutanol reacts with isophthalic acid to form the monoester, monoisobutyl isophthalate. This is followed by a second esterification step where another molecule of isobutanol reacts with the monoester to yield the final product, diisobutyl isophthalate. aip.org To drive the reaction towards the formation of the diester, it is crucial to continuously remove the water byproduct from the reaction mixture, typically through methods like azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.com This shifts the equilibrium in favor of the products according to Le Châtelier's principle. youtube.com
The fundamental pathway can be represented as: C₆H₄(COOH)₂ + 2 (CH₃)₂CHCH₂OH ⇌ C₆H₄(COOCH₂CH(CH₃)₂)₂ + 2 H₂O
While isophthalic acid is the direct precursor, related syntheses often use phthalic anhydride (B1165640), an isomer of isophthalic acid's anhydride, reacting with isobutanol to produce diisobutyl phthalate (B1215562) (DIBP). wikipedia.orgscispace.com The principles of esterification, catalysis, and optimization are largely transferable.
Catalytic Systems in Esterification Reactions
Catalysts are essential for achieving practical reaction rates in the synthesis of diisobutyl isophthalate. While strong mineral acids like sulfuric acid can be used, research has increasingly focused on Lewis acid metal catalysts to avoid corrosion and side reactions associated with strong acids. researchgate.netgoogle.comgoogle.com This section explores the application and investigation of tin(II), bismuth(II), and titanium-based catalysts.
Tin(II) compounds, particularly tin(II) chloride (SnCl₂) and tin(II) octoate, are recognized as effective Lewis acid catalysts for esterification reactions. researchgate.netresearchgate.net The catalytic efficacy of tin compounds stems from the high Lewis acidity of the Sn²⁺ ion. researchgate.net In the esterification mechanism, the tin(II) center coordinates with the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. researchgate.net
Studies on similar esterification reactions have shown that the reaction rate exhibits a first-order dependence on the concentration of both the fatty acid and the tin chloride catalyst. researchgate.net This indicates that the catalyst concentration is a key parameter in controlling the reaction speed. Although highly active, a significant drawback of homogeneous tin catalysts like SnCl₂ is their solubility in polar byproducts, which can complicate catalyst recovery and reuse. researchgate.net
Bismuth compounds have emerged as viable catalysts for esterification reactions, often leveraging the Lewis acidic nature of the bismuth ion. google.comgoogle.comnih.gov While the prompt specifies bismuth(II) salts, the available literature predominantly discusses catalysts derived from other oxidation states, such as Bi₂O₃. In one study, Bi₂O₃ was used as a precursor for a solid catalyst in the esterification of fatty acids. researchgate.net It was observed that during the reaction, the bismuth oxide was converted into layered bismuth carboxylates, which were identified as the true catalytic species. researchgate.net These catalysts demonstrated good activity and could be recycled for several reaction cycles without a significant loss of performance. researchgate.net
The catalytic mechanism is believed to involve the coordination of the carboxylic acid to the bismuth center, facilitating the subsequent ester formation. Bismuth catalysis offers an alternative to more traditional heavy metal catalysts, with ongoing research exploring various bismuth complexes to enhance catalytic activity and stability. google.comnih.gov
Titanium-based catalysts, including titanium tetraalkoxylates like titanium tetraisopropoxide and titanium tetrachloride, are widely used in esterification and transesterification processes. google.comgoogle.comnih.govnih.gov These catalysts are valued for their high efficiency. google.com Titanium tetraalkoxylates act as effective Lewis acids, activating the carboxylic acid group for nucleophilic attack by the alcohol. nih.govresearchgate.net
Mechanistic studies suggest that the catalytic cycle is more complex than simple Lewis acid activation. The process may involve an amphoteric nature where the catalyst exhibits both Lewis acidity at the titanium center and Brønsted basicity through a titanium-bound carboxylate group formed in situ. researchgate.net This dual functionality is considered crucial for their high catalytic activity. Furthermore, methods combining titanium catalysts with microwave heating have been developed to accelerate reactions, often reducing completion times to under an hour. nih.gov However, a potential issue with some titanium catalysts is their insolubility in the final product, which may necessitate a filtration step for removal. google.com
The choice of catalyst significantly impacts the efficiency, selectivity, and environmental footprint of diisobutyl isophthalate synthesis. A comparative analysis highlights the distinct advantages and disadvantages of different catalytic systems.
| Catalyst Type | Advantages | Disadvantages | Key Findings |
| Strong Acids (e.g., H₂SO₄) | High activity, low cost. google.com | Causes corrosion, alcohol dehydration, and other side reactions, leading to colored products and purification challenges. google.comgoogle.com | Effective but often leads to lower selectivity and product quality. researchgate.netgoogle.com |
| Tin(II) Salts (e.g., SnCl₂) | High Lewis acidity and catalytic activity. researchgate.net | Homogeneous catalysts can be difficult to separate from the product mixture and recycle. researchgate.net | Reaction rate is dependent on catalyst concentration; shows first-order kinetics. researchgate.net |
| Bismuth Salts | Can be used as recyclable solid catalysts; generally lower toxicity than other heavy metals. researchgate.net | The active species (bismuth carboxylates) may form in situ from precursors like Bi₂O₃. researchgate.net | Demonstrates stable catalytic performance over multiple reaction cycles. researchgate.net |
| Titanium Tetraalkoxylates | High efficiency and activity; can be accelerated by microwave heating. google.comnih.gov | Can be insoluble in the reaction product, requiring filtration; mechanism is complex. google.comresearchgate.net | Possesses both Lewis acidic and Brønsted basic properties, enhancing catalytic performance. researchgate.net |
Optimization of Reaction Parameters for Yield and Purity
Achieving high yield and purity in diisobutyl isophthalate synthesis requires careful optimization of several key reaction parameters. sigmaaldrich.com The interplay between these factors determines the reaction rate, the position of the chemical equilibrium, and the extent of side reactions.
The most critical parameters for optimization include:
Molar Ratio of Reactants: An excess of isobutanol is typically used to shift the equilibrium towards the formation of the diester. scispace.comresearchgate.net A common molar ratio of alcohol to acid (or anhydride) is in the range of 2:1 to 3:1. google.comresearchgate.net
Catalyst Concentration: The amount of catalyst directly influences the reaction rate. For instance, studies on similar processes have used catalyst dosages ranging from 0.3% to 1.2% of the total reactant mass. scispace.comgoogle.com
Reaction Temperature: Higher temperatures generally increase the reaction rate. The typical temperature range for this type of esterification is between 120°C and 240°C. aip.orgscispace.comgoogle.com However, excessively high temperatures can promote undesirable side reactions, such as the dehydration of isobutanol. google.com
Reaction Time: The duration of the reaction must be sufficient to allow the esterification to proceed to completion. Typical reaction times can range from 1 to 8 hours, depending on the other parameters. google.comchemicalbook.com
Water Removal: Efficient and continuous removal of water is paramount to drive the reversible reaction to completion and achieve high conversion rates. masterorganicchemistry.comrsc.org
Systematic approaches, such as factorial design and response surface methodology, can be employed to scientifically investigate the influence of these parameters and identify the optimal conditions for maximizing product yield and purity. rsc.orgrsc.orgmdpi.com
Alternative Synthetic Routes: Exploration of Transesterification Processes
Transesterification is a chemical reaction in which the alkoxy group of an ester is exchanged with that of an alcohol. This process is typically catalyzed by either an acid or a base. For the synthesis of diisobutyl isophthalate, a potential transesterification pathway involves the reaction of a simple dialkyl isophthalate, such as dimethyl isophthalate, with isobutanol in the presence of a suitable catalyst.
The reaction can be represented as: Dimethyl isophthalate + 2 Isobutanol ⇌ Diisobutyl isophthalate + 2 Methanol (B129727)
This is a reversible equilibrium reaction. youtube.com To drive the reaction toward the formation of the desired diisobutyl ester, an excess of isobutanol can be used, or the methanol by-product can be removed from the reaction mixture as it forms. operachem.com
The mechanism proceeds via a nucleophilic acyl substitution. In base-catalyzed transesterification, an alkoxide from the isobutanol (isobutoxide) acts as a nucleophile, attacking the carbonyl carbon of the dimethyl isophthalate. This forms a tetrahedral intermediate which then collapses, eliminating a methoxide (B1231860) group and forming the new ester. youtube.com Acid catalysis, on the other hand, works by protonating the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the nucleophilic isobutanol. solubilityofthings.comchemguide.co.uk
Catalysts for this process can vary. Strong bases like potassium hydroxide (B78521) are effective, as is common in biodiesel production. youtube.com Acid catalysts such as sulfuric acid or p-toluenesulfonic acid can also be employed.
Hydrogenation Processes for Alicyclic Carboxylic Esters
Aromatic polycarboxylic esters like diisobutyl isophthalate can be converted into their corresponding alicyclic (or cycloaliphatic) esters through the hydrogenation of the aromatic ring. This process is of industrial interest as the resulting hydrogenated esters, such as bis(2-methylpropyl) cyclohexane-1,3-dicarboxylate, are used as non-phthalate plasticizers. google.comgoogle.com The reaction involves the saturation of the benzene (B151609) ring with hydrogen gas, typically under pressure and in the presence of a catalyst.
Catalysts for Hydrogenation of Aromatic Polycarboxylic Esters
The choice of catalyst is crucial for effectively hydrogenating the aromatic ring while leaving the ester functional groups intact. A variety of catalysts, both heterogeneous and homogeneous, have been developed for this purpose.
Heterogeneous Catalysts: These are solid-phase catalysts that are easy to separate from the reaction mixture. Common examples include:
Group VIII Metals: Metals such as Ruthenium, Rhodium, Palladium, and Nickel, often supported on materials like alumina, are widely used. google.com
Copper Chromite: These catalysts are also effective but typically require more severe operating conditions, such as high temperatures (250–300 °C) and pressures (130–200 atm H₂). nih.gov
Advanced Supported Catalysts: More recently, highly efficient catalysts have been developed, such as rhodium supported on aluminum-modified mesocellular foam (Rh/Al-MCF). A 1 wt% Rh/Al-MCF catalyst has been shown to achieve 100% conversion of an aromatic ester to its alicyclic counterpart at a relatively mild 80 °C and 68 atm H₂ pressure. rsc.org
Homogeneous Catalysts: These catalysts are soluble in the reaction medium. While separation can be more complex, they often operate under milder conditions.
Ruthenium and Osmium Complexes: Pincer-type complexes of ruthenium are particularly active. nih.gov
Earth-Abundant Metal Catalysts: In an effort to move away from precious metals, catalysts based on iron, cobalt, and manganese have been developed. nih.govyoutube.com These systems often require a co-catalyst, such as an alkoxide base, to function effectively. youtube.com
The following table summarizes various catalysts and conditions for the hydrogenation of aromatic esters.
| Catalyst Type | Specific Example | Support/Ligand | Temperature | Pressure | Source |
| Heterogeneous | Ruthenium, Rhodium, Palladium, Nickel | Fixed Bed | 70-250 °C | 30-200 bar | google.com |
| Heterogeneous | Copper Chromite | - | 250-300 °C | 130-200 atm | nih.gov |
| Heterogeneous | Rhodium | Aluminum-Modified Mesocellular Foam (Al-MCF) | 80 °C | 68 atm | rsc.org |
| Homogeneous | Ruthenium Complex | PNN Pincer Ligand | 115 °C | 5.3 atm | nih.gov |
| Homogeneous | Iron Complex | (tBu₂PCH₂)₂C₅H₃N | 40 °C | 10 atm | nih.gov |
Mechanistic Aspects of Alicyclic Ester Formation
The formation of an alicyclic ester from its aromatic precursor via catalytic hydrogenation involves the reduction of the benzene ring. The mechanism is a classic example of heterogeneous catalysis.
The process begins with the adsorption of the aromatic ester and hydrogen molecules onto the active sites of the metal catalyst surface. The diatomic hydrogen molecules (H₂) then undergo dissociative chemisorption, breaking into individual hydrogen atoms that are bonded to the catalyst surface.
These highly reactive hydrogen atoms are then sequentially added to the carbons of the aromatic ring. This stepwise addition breaks the delocalized pi-bonds of the benzene ring, eventually leading to a fully saturated cyclohexane (B81311) ring. The ester groups themselves are generally not reduced under these conditions, provided the catalyst is selective and the reaction parameters are carefully controlled. The product, the alicyclic ester, then desorbs from the catalyst surface, freeing up the active sites for the next cycle. The selectivity of the process is key, aiming to avoid the reduction of the ester's carbonyl groups, which would lead to the formation of alcohols. libretexts.org
Molecular Structure, Reactivity, and Computational Chemistry
Influence of Functional Groups on Chemical Reactivity and Interactions
The reactivity and interaction profile of diisobutyl isophthalate (B1238265) are a composite of the properties endowed by its aromatic core and its ester functionalities. The interplay between these groups defines the molecule's chemical personality.
The benzene (B151609) ring in the isophthalate structure is an electron-rich system, capable of participating in various non-covalent interactions, which are crucial in many chemical and biological systems. acs.org These interactions include π-π stacking, cation-π, and anion-π interactions. acs.org The nature of these interactions is influenced by the electron density of the aromatic ring, which in turn is affected by the substituent ester groups. Ester groups are generally considered to be electron-withdrawing, which can modulate the strength and geometry of these aromatic interactions. researchgate.netucsd.edu
The reactivity of the ester groups is a key aspect of the molecule's chemistry. Ester functionalities are susceptible to nucleophilic attack at the carbonyl carbon. The rate and extent of such reactions are influenced by the steric hindrance provided by the isobutyl groups and the electronic effects of the aromatic ring. Hydrolysis of the ester bonds, for instance, is a fundamental reaction that can be catalyzed by acids or bases. researchgate.net The isobutyl groups, being branched alkyl chains, can sterically hinder the approach of a nucleophile to the carbonyl carbon, potentially slowing down the rate of hydrolysis compared to esters with less bulky alkyl groups.
| Functional Group | Key Interactions and Reactivity |
| Aromatic Ring | Capable of π-π stacking, cation-π, and anion-π interactions. Electron density is modulated by the electron-withdrawing ester groups. |
| Ester Groups | Susceptible to nucleophilic attack at the carbonyl carbon. Reactivity is influenced by steric hindrance from the isobutyl groups and electronic effects from the aromatic ring. Prone to hydrolysis. |
Stereochemistry, the three-dimensional arrangement of atoms, plays a important role in determining the properties and interactions of a molecule. windows.netwashington.edu For diisobutyl isophthalate, the primary stereochemical interest lies in the conformational isomers, or conformers, that arise from rotation around single bonds. ucsd.edu
The key rotatable bonds in diisobutyl isophthalate are the C-O bonds connecting the isobutyl groups to the carbonyl carbons and the C-C bonds within the isobutyl chains. Rotation around these bonds leads to a multitude of possible conformations, each with a specific energy level. The most stable conformation, and therefore the most populated at equilibrium, will be the one that minimizes steric strain and unfavorable electronic interactions.
Conformational analysis of similar aromatic diesters has been performed using computational methods to predict the most stable geometries. mdpi.com For diisobutyl isophthalate, it is expected that the bulky isobutyl groups will orient themselves to minimize steric clashes with each other and with the aromatic ring. This would likely result in a non-planar arrangement of the ester groups relative to the plane of the benzene ring.
Computational Modeling and Simulation of Diisobutyl Isophthalate
Computational chemistry offers a suite of tools to investigate the properties of molecules like diisobutyl isophthalate at an atomic level of detail. These methods can provide insights into electronic structure, reactivity, and intermolecular interactions that are often difficult to obtain through experimental means alone.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the electronic structure of a molecule. mdpi.commdpi.com From these calculations, a variety of properties can be derived, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. researchgate.net
These calculated parameters provide valuable information about the molecule's reactivity. For instance, the energy of the LUMO can indicate the susceptibility of the molecule to nucleophilic attack, while the molecular electrostatic potential can highlight regions of the molecule that are electron-rich or electron-poor, guiding where intermolecular interactions are likely to occur. researchgate.net For diisobutyl isophthalate, such calculations would likely show that the carbonyl carbons of the ester groups are electrophilic centers, and the oxygen atoms are nucleophilic centers.
| Computational Method | Information Gained | Relevance to Diisobutyl Isophthalate |
| Density Functional Theory (DFT) | Electronic structure, electron density distribution, molecular orbital energies (HOMO, LUMO), molecular electrostatic potential. mdpi.commdpi.com | Predicts reactivity, identifies electrophilic and nucleophilic sites, and guides understanding of intermolecular interactions. researchgate.net |
| Molecular Dynamics (MD) Simulations | Dynamic behavior of the molecule over time, conformational changes, and interactions with solvent molecules. researchgate.net | Elucidates preferred conformations, solvent effects on structure, and the dynamics of intermolecular interactions. |
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For diisobutyl isophthalate, MD simulations can be employed to explore its conformational landscape in different environments, such as in a solvent or in the presence of other molecules. These simulations can reveal the preferred conformations of the molecule and how these conformations are influenced by intermolecular interactions. researchgate.netacs.org
By simulating a system containing multiple diisobutyl isophthalate molecules, or a mixture with other compounds, MD can provide insights into the nature of intermolecular forces at play. This includes van der Waals forces, dipole-dipole interactions, and the specific aromatic interactions mentioned earlier. The simulations can quantify the strength of these interactions and describe the preferred relative orientations of the interacting molecules. uj.ac.za
By combining quantum chemical calculations and molecular dynamics simulations, it is possible to elucidate specific interaction pathways between diisobutyl isophthalate and other molecules. For instance, the interaction of diisobutyl isophthalate with biological macromolecules, a topic of interest for phthalate (B1215562) esters in general, can be modeled to identify key binding interactions. nih.gov
Reaction Mechanisms and Pathways in Diverse Chemical Environments
The reactivity of diisobutyl isophthalate, an ester of isophthalic acid and isobutanol, is governed by the chemistry of its ester functional groups. While specific kinetic data for diisobutyl isophthalate is limited in scientific literature, its reaction mechanisms can be thoroughly understood through the extensive research on analogous dialkyl phthalate esters. The primary pathways for its transformation in various chemical environments include hydrolysis, biodegradation, photodegradation, and transesterification.
Hydrolysis
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For diisobutyl isophthalate, this process involves the cleavage of the ester bonds to yield isophthalic acid and isobutanol. The reaction can be catalyzed by either acid or base, with significantly different mechanisms and rates. researchgate.netchemguide.co.uk At a neutral pH, the hydrolysis of phthalate esters is typically negligible. researchgate.net
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of diisobutyl isophthalate is a reversible process. chemguide.co.uk The mechanism proceeds through several steps, beginning with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequently, a proton is transferred to one of the alkoxy groups, converting it into a good leaving group (isobutanol). The intermediate then collapses, eliminating isobutanol and yielding the protonated carboxylic acid, which is then deprotonated to form monoisobutyl isophthalate. A second hydrolysis step can then occur to produce isophthalic acid. To drive the reaction to completion, an excess of water is required. chemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, also known as saponification, is the more common and efficient method for hydrolyzing esters. chemguide.co.uk Unlike the acid-catalyzed process, it is irreversible. chemistrysteps.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the ester. youtube.com This forms a tetrahedral intermediate, which then collapses to expel the isobutoxide anion (a poor leaving group) and form isophthalic acid. The isobutoxide anion is a strong base and immediately deprotonates the newly formed carboxylic acid, creating an isobutanol molecule and a carboxylate salt (isophthalate). This final acid-base step is effectively irreversible and drives the entire reaction to completion. chemistrysteps.com Studies have shown that alkaline hydrolysis of phthalate esters is significantly faster than acid hydrolysis. researchgate.net
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
|---|---|---|
| Catalyst | Acid (e.g., H₂SO₄, HCl) | Base (e.g., NaOH, KOH) |
| Mechanism | Protonation of carbonyl, nucleophilic attack by H₂O, formation of tetrahedral intermediate, elimination of alcohol. youtube.com | Nucleophilic attack by OH⁻, formation of tetrahedral intermediate, elimination of alkoxide, deprotonation of carboxylic acid. chemistrysteps.com |
| Reversibility | Reversible chemguide.co.uk | Irreversible chemistrysteps.com |
| Reaction Rate | Generally slow researchgate.net | Generally fast researchgate.net |
| Final Products | Isophthalic Acid and Isobutanol | Salt of Isophthalic Acid (Isophthalate) and Isobutanol |
Biodegradation
In soil and aquatic environments, the primary degradation pathway for phthalate esters is biodegradation by microorganisms. wikipedia.org Various bacteria and fungi possess esterase enzymes that can hydrolyze the ester bonds. nih.govoup.com The biodegradation of diisobutyl isophthalate is expected to follow a two-step hydrolysis pathway analogous to that of other phthalates. researchgate.net
First Hydrolysis: The diester is first hydrolyzed by an esterase into the monoester, monoisobutyl isophthalate (MiBP), and one molecule of isobutanol. wikipedia.org
Second Hydrolysis: The monoester (MiBP) is then further hydrolyzed into isophthalic acid and a second molecule of isobutanol. wikipedia.org
The resulting isophthalic acid can be further metabolized by microorganisms through pathways involving hydroxylation and ring cleavage, ultimately breaking down into carbon dioxide and water. oup.com Fungal species, such as those from the genus Fusarium, have demonstrated the ability to use related phthalates like dibutyl phthalate as a carbon source, showing high removal efficiency. oup.com The degradation rate is influenced by factors such as temperature, pH, and the specific microbial strains present. nih.gov
| Step | Reactant | Enzyme Type | Products |
|---|---|---|---|
| 1 | Diisobutyl Isophthalate | Esterase / Hydrolase | Monoisobutyl Isophthalate + Isobutanol |
| 2 | Monoisobutyl Isophthalate | Esterase / Hydrolase | Isophthalic Acid + Isobutanol |
| 3 | Isophthalic Acid | Dioxygenases, Dehydrogenases | Ring cleavage products (e.g., protocatechuate), leading to CO₂ and H₂O |
Photodegradation
Diisobutyl isophthalate can undergo photodegradation when exposed to sunlight, a process that can be accelerated by the presence of photocatalysts or photosensitizing substances. wikipedia.orgnih.gov The reaction mechanisms often involve highly reactive species such as hydroxyl radicals (•OH) or excited triplet-state sensitizers. nih.govacs.org
Direct Photolysis: While possible, the direct breakdown by UV light is often slow. wikipedia.org
Indirect Photolysis: This is a more significant pathway in the environment. In the presence of photocatalysts like titanium dioxide (TiO₂) or sensitizers like humic substances found in natural waters, UV irradiation generates reactive oxygen species. nih.govnih.gov These species, particularly hydroxyl radicals, can attack the aromatic ring or the alkyl side chains of the isophthalate molecule. acs.org This leads to a variety of degradation products, including hydroxylated intermediates, phthalic acid, and aldehydes like isobutyraldehyde. wikipedia.org Studies on related phthalates show that the degradation rate increases with the length of the alkyl chain, suggesting that diisobutyl isophthalate would be more susceptible to photodegradation than shorter-chain esters like dimethyl phthalate. nih.gov
| Condition | Mediating Species | Potential Products | Reference Compound Studied |
|---|---|---|---|
| UV Irradiation | Direct photon absorption | Alkyl-o-hydroxybenzoate | DMP, DEP, DBP nih.gov |
| UV/TiO₂ | Hydroxyl radicals (•OH) | Hydroxylated intermediates, Phthalic acid | DMP, DEP, DBP nih.gov |
| UV/Humic Substances | Excited triplet states (³HS*), Hydroxyl radicals (•OH) | Hydroxylated intermediates | DEP, DBP nih.govacs.org |
Transesterification
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction can also be catalyzed by either acids or bases. masterorganicchemistry.com In the case of diisobutyl isophthalate, reacting it with an excess of another alcohol (e.g., methanol (B129727) or ethanol) in the presence of a catalyst would lead to the formation of a different isophthalate ester (e.g., dimethyl isophthalate or diethyl isophthalate) and the release of isobutanol. organic-chemistry.org This process is an equilibrium, and the reaction is typically driven to completion by using a large excess of the reactant alcohol or by removing the isobutanol as it is formed. masterorganicchemistry.com
Environmental Research and Sustainable Chemistry
Environmental Fate and Degradation Pathways of Isophthalic Acid, Diisobutyl Ester
This compound, a member of the phthalate (B1215562) ester family, is utilized in various industrial applications, leading to its potential release into the environment. Understanding its environmental fate, including how it transforms and degrades, is crucial for assessing its ecological impact.
Abiotic transformation processes, which are non-biological chemical and physical changes, play a role in the environmental degradation of chemical compounds. For phthalate esters like diisobutyl isophthalate (B1238265), hydrolysis and photolysis are key abiotic pathways.
Hydrolysis: This process involves the reaction of the compound with water, leading to the cleavage of its ester bonds. The rate of hydrolysis for phthalate esters is influenced by pH and temperature. Under neutral environmental conditions, the hydrolysis of many phthalate esters is generally a slow process. However, the rate can be significantly accelerated under acidic or alkaline conditions. This process would break down diisobutyl isophthalate into isophthalic acid and isobutanol.
Photolysis: Photolysis is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Direct photolysis occurs when the chemical itself absorbs light energy, leading to its degradation. Indirect photolysis involves other substances in the environment, known as photosensitizers (like humic acids in natural waters), which absorb light and then transfer the energy to the chemical, causing it to break down. While specific photolysis data for diisobutyl isophthalate is limited, studies on related phthalates suggest that this can be a significant degradation pathway in surface waters and the atmosphere.
Biodegradation, the breakdown of organic matter by microorganisms, is a primary mechanism for the removal of phthalate esters from the environment. A wide variety of aerobic and anaerobic microorganisms, including bacteria and fungi, have been shown to degrade phthalates.
The initial step in the aerobic biodegradation of phthalate esters typically involves the enzymatic hydrolysis of the ester bonds by esterases or lipases. This results in the formation of the corresponding alcohol (isobutanol in this case) and the phthalate monoester (monoisobutyl isophthalate). The monoester is then further hydrolyzed to the parent phthalic acid (isophthalic acid). Following this, the aromatic ring of the isophthalic acid is cleaved through the action of dioxygenase enzymes, leading to intermediates that can enter central metabolic pathways like the Krebs cycle.
Several microbial genera are known for their ability to degrade phthalates, including Pseudomonas, Rhodococcus, Bacillus, and Arthrobacter. These microorganisms can utilize phthalates as a source of carbon and energy. The efficiency of biodegradation is dependent on various environmental factors such as temperature, pH, oxygen availability, and the presence of other nutrients.
The study of metabolites is essential for understanding the complete degradation pathway and for assessing any potential toxicity of the breakdown products. As described in the biodegradation mechanism, the primary metabolites of diisobutyl isophthalate are expected to be monoisobutyl isophthalate, isophthalic acid, and isobutanol.
The environmental persistence of a chemical is determined by the rate of its removal through various degradation processes. The persistence of phthalate esters in the environment can vary significantly depending on the specific compound and environmental conditions. Factors that increase persistence include low microbial activity, low temperatures, and anaerobic conditions. While diisobutyl isophthalate is generally considered to be biodegradable, its persistence can be higher in environments with limited microbial populations, such as deep soil layers or sediments.
| Metabolite | Formation Pathway | Potential for Further Degradation |
| Monoisobutyl isophthalate | Enzymatic hydrolysis of one ester bond | Further hydrolysis to isophthalic acid |
| Isophthalic acid | Hydrolysis of both ester bonds | Ring cleavage by dioxygenases |
| Isobutanol | Hydrolysis of ester bonds | Readily biodegradable |
Research into Safer and Sustainable Alternatives for Industrial Applications.
The concerns over the potential environmental and health impacts of some phthalate plasticizers have driven research into safer and more sustainable alternatives. This research focuses on developing compounds that exhibit similar performance characteristics to traditional phthalates but have a more favorable environmental profile.
The design of next-generation plasticizers often involves several strategies to reduce potential toxicity and environmental persistence. One approach is to use bio-based feedstocks, such as citric acid, succinic acid, and vegetable oils, to create "green" plasticizers. Examples include acetyl tributyl citrate (B86180) (ATBC) and epoxidized soybean oil (ESBO).
Another strategy focuses on modifying the chemical structure to enhance biodegradability and reduce the potential for endocrine disruption. This can involve creating molecules with more readily cleavable bonds or avoiding structures that are known to interact with biological receptors. Research is ongoing to synthesize novel polyester (B1180765) plasticizers and other polymeric plasticizers which, due to their larger molecular size, are less likely to migrate from the polymer matrix.
To ensure that alternative plasticizers are indeed safer, they must undergo rigorous comparative environmental impact assessments. These assessments evaluate various endpoints, including biodegradability, aquatic toxicity, and potential for bioaccumulation.
Green Chemistry Principles in the Synthesis and Application of this compound
The growing environmental awareness and stricter regulations have propelled the chemical industry towards adopting green chemistry principles in the production and use of chemicals. For compounds like diisobutyl isophthalate, this involves developing more sustainable synthetic routes and understanding their environmental footprint throughout their life cycle. The focus is on minimizing hazardous substances, maximizing atom economy, using renewable feedstocks, and designing for degradation.
Development of Eco-Friendly Synthetic Methodologies
The traditional synthesis of dialkyl isophthalates involves the esterification of isophthalic acid with the corresponding alcohol, often using strong mineral acids as catalysts. This process can generate significant waste and involve harsh reaction conditions. Research into greener synthetic alternatives focuses on bio-based feedstocks, safer catalysts, and more efficient reaction processes.
A significant advancement is the development of methods to produce isophthalic acid from renewable resources. One such method involves a series of reactions starting from bio-based isoprene (B109036) and acrylic acid. google.com This pathway includes a cycloaddition reaction to form methyl-cyclohexene-carboxylic acid isomers, followed by aromatization to produce toluic acid isomers, and finally oxidation to yield isophthalic and terephthalic acids. google.com This bio-based route offers a sustainable alternative to the conventional petroleum-based synthesis of the isophthalic acid precursor.
Another green approach is the use of alternative catalytic systems that are more environmentally benign than traditional acid catalysts. For instance, a patent for the synthesis of dibutyl phthalate, an isomer of diisobutyl isophthalate, describes using aluminum oxide as a recyclable catalyst, which leads to shorter reaction times and less pollution. google.com While specific to the ortho-isomer, this principle of using solid, reusable acid catalysts is applicable to isophthalate synthesis. Research has also explored using isophthalic acid itself as an organocatalyst in other reactions, highlighting its potential role in facilitating chemical transformations under greener conditions. tsijournals.com
Enzymatic synthesis represents a frontier in the eco-friendly production of esters. The use of enzymes, such as lipases, can enable reactions under mild conditions, with high selectivity, and reduced byproduct formation. Studies on the enzymatic synthesis of furan-based copolyesters, which are bio-based alternatives to traditional polyesters, demonstrate the potential of biocatalysis in this field. nih.gov For example, Candida antarctica lipase (B570770) B (CALB) has been successfully used to polymerize furan-based monomers, suggesting its potential applicability for the synthesis of isophthalate esters from their corresponding acid and alcohol. nih.gov
Furthermore, the synthesis of biodegradable copolymers incorporating isophthalate moieties represents a strategy for creating more sustainable materials. A study detailed the synthesis of poly(butylene carbonate-co-isophthalate) (PBCI) through a two-step melt polycondensation process using dimethyl isophthalate. rsc.org This method avoids the use of harsh solvents and can produce biodegradable polymers with tunable properties, offering a greener alternative for applications like packaging. rsc.org
| Synthetic Method | Precursors | Catalyst/Process | Key Green Chemistry Features | Reference |
| Bio-based Synthesis | Bio-isoprene, Bio-acrylic acid | Lewis Acid (e.g., TiCl4) for cycloaddition | Uses renewable feedstocks to produce the isophthalic acid backbone. | google.com |
| Solid Acid Catalysis | Isophthalic Acid, Isobutanol | Recyclable solid acids (e.g., Aluminum Oxide) | Avoids corrosive liquid acids, allows for catalyst reuse, reduces waste. | google.com |
| Enzymatic Synthesis | Isophthalic Acid, Isobutanol | Lipases (e.g., Candida antarctica lipase B) | Mild reaction conditions, high selectivity, biodegradable catalyst, reduced energy consumption. | nih.gov |
| Melt Polycondensation | Dimethyl isophthalate, 1,4-butanediol, Dimethyl carbonate | Two-step melt process | Solvent-free reaction, produces biodegradable copolymers. | rsc.org |
Life Cycle Assessment (LCA) Studies for Diisobutyl Isophthalate and Alternatives
Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product throughout its entire life cycle, from raw material extraction ("cradle") to final disposal ("grave"). tandfonline.comnist.gov While specific LCA data for diisobutyl isophthalate is not widely available in the public domain, broader studies on plasticizers provide valuable insights into its likely environmental profile compared to alternatives. nist.govrsc.org
LCA studies comparing different classes of plasticizers reveal important trade-offs. rsc.org Benzene-based plasticizers, a category that includes isophthalates and phthalates, generally perform well in terms of production-related impacts like carbon emissions and resource use, largely due to mature and optimized manufacturing processes. rsc.org However, they tend to exhibit higher toxicity profiles, which is a significant concern during the use and end-of-life phases. rsc.org
In contrast, many bio-based alternatives, such as citrate esters (e.g., Acetyl tributyl citrate - ATBC) or bio-based polyesters like poly(lactic acid) (PLA), often have more favorable toxicity profiles. tandfonline.comrsc.orgcore.ac.uk However, their "cradle-to-gate" environmental impacts, including resource consumption (land and water use for biomass cultivation) and energy demand for fermentation and polymerization, can be higher than their petrochemical counterparts. tandfonline.comrsc.org
A life-cycle based alternatives assessment (LCAA) framework provides a structured approach to comparing chemical substitutes, considering not just hazard but also technical performance and life-cycle impacts. dtu.dk When evaluating alternatives to traditional phthalate plasticizers, compounds like 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH) and acetyl tributyl citrate (ATBC) are often considered. core.ac.uk An LCA study comparing di-2-ethylhexyl phthalate (DEHP), DINCH, and citrate esters highlighted that the choice of a "greener" plasticizer depends on the specific impact categories being prioritized. core.ac.uk For instance, while an alternative might have a lower human health impact, its production could involve higher energy consumption or greenhouse gas emissions. core.ac.uk
The table below summarizes comparative findings from LCA studies on different plasticizer types, providing a qualitative assessment of their potential environmental impacts. It is important to note that these are general trends, and the specific impact of any plasticizer depends on its exact production pathway, application, and end-of-life management. rsc.orgdtu.dk
| Plasticizer Type | Example Alternatives | Potential Cradle-to-Gate Strengths | Potential Cradle-to-Gate Weaknesses | Toxicity Profile (General) | Reference |
| Isophthalates | Diisobutyl Isophthalate | Mature production, potentially lower carbon footprint and resource use in manufacturing. | Reliance on fossil feedstocks. | Higher than many bio-based alternatives. | rsc.org |
| Phthalates (Ortho) | DEHP, DINP, DBP | Efficient, large-scale production processes. | Reliance on fossil feedstocks, significant health & environmental concerns for some members. | Varies, but many are under regulatory scrutiny for toxicity. | rsc.orgcore.ac.uk |
| Citrate Esters | Acetyl tributyl citrate (ATBC) | Bio-based feedstock potential, lower toxicity. | Can have higher energy/resource use in production (fermentation, etc.). | Generally considered low. | core.ac.uk |
| Cyclohexanoates | DINCH | Lower toxicity profile than some ortho-phthalates. | Production can be energy-intensive. | Generally lower than regulated phthalates. | core.ac.uk |
| Bio-based Polyesters | Poly(lactic acid) - PLA | Renewable feedstock, biodegradable. | Impacts from agriculture (land use, water), processing can be energy-intensive. | Low. | tandfonline.com |
Ultimately, the selection of a sustainable plasticizer requires a holistic assessment that balances performance, cost, environmental impacts across the entire life cycle, and human health risks. dtu.dk The development of comprehensive LCA data for diisobutyl isophthalate and its direct alternatives is crucial for enabling informed decision-making in the pursuit of greener and safer materials. nist.gov
Advanced Analytical Techniques in Diisobutyl Isophthalate Research
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are fundamental in the analysis of Diisobutyl Isophthalate (B1238265), providing direct information about its molecular architecture and the presence of functional groups. These methods are indispensable for initial identification and verification of the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in the Diisobutyl Isophthalate molecule.
¹H NMR (Proton NMR) would be used to identify the different types of protons and their chemical environments. The spectrum is expected to show distinct signals for the aromatic protons on the 1,3-disubstituted benzene (B151609) ring, as well as signals for the protons of the two isobutyl groups (-CH₂-, -CH-, and -CH₃). The splitting patterns and integration of these signals would confirm the isobutyl structure and its connection to the ester linkage.
¹³C NMR (Carbon-13 NMR) provides information on the carbon skeleton. A characteristic spectrum for Diisobutyl Isophthalate would show signals corresponding to the carbonyl carbon of the ester group, the aromatic carbons (with different shifts for the substituted and unsubstituted positions on the benzene ring), and the distinct carbons of the isobutyl chains.
Fourier-Transform Infrared (FTIR) Spectroscopy is employed to identify the functional groups present in the molecule. The FTIR spectrum of Diisobutyl Isophthalate is characterized by specific absorption bands that confirm its identity. Key expected peaks include a strong absorption band for the carbonyl (C=O) stretching of the ester group and bands corresponding to the C-O stretching of the ester linkage. Additionally, characteristic peaks for the aromatic ring (C=C stretching) and aliphatic C-H bonds of the isobutyl groups would be present. This technique is highly effective for rapid purity assessment and confirmation of the ester functional group.
Mass Spectrometry (MS) is used to determine the molecular weight and can provide structural information through fragmentation patterns. Under electron ionization (EI), Diisobutyl Isophthalate would produce a molecular ion peak corresponding to its molecular weight (278.34 g/mol ). The fragmentation pattern would likely show characteristic losses of the isobutyl groups or isobutene, and a prominent peak corresponding to the protonated phthalic anhydride (B1165640) fragment, which helps in identifying it as a phthalate-type structure.
Table 1: Spectroscopic Methods for Diisobutyl Isophthalate Analysis
| Technique | Principle | Expected Information for Diisobutyl Isophthalate |
| ¹H NMR | Measures the resonance of hydrogen nuclei in a magnetic field. | Confirms number and connectivity of protons; distinguishes between aromatic and aliphatic (isobutyl) protons. |
| ¹³C NMR | Measures the resonance of carbon-13 nuclei in a magnetic field. | Confirms carbon skeleton; identifies carbonyl, aromatic, and isobutyl carbons. |
| FTIR | Measures the absorption of infrared radiation by molecular vibrations. | Identifies key functional groups: ester carbonyl (C=O), ester C-O, aromatic C=C, and aliphatic C-H bonds. |
| MS | Measures the mass-to-charge ratio of ionized molecules and their fragments. | Determines molecular weight (278.34 Da) and provides structural clues from fragmentation patterns. |
Chromatographic Techniques for Quantitative Analysis and Impurity Profiling
Chromatography is the cornerstone for separating Diisobutyl Isophthalate from complex mixtures, quantifying its concentration, and identifying potential impurities from synthesis or degradation.
Gas Chromatography (GC) is a highly effective technique for the analysis of volatile and semi-volatile compounds like Diisobutyl Isophthalate. When coupled with a detector such as a Flame Ionization Detector (FID), GC-FID provides robust quantitative analysis. The retention time of Diisobutyl Isophthalate on a specific GC column under defined temperature programs serves as an identifying characteristic. This method is crucial for determining the purity of a sample by separating it from residual starting materials (isobutanol, isophthalic acid) or byproducts. For instance, isomers such as Diisobutyl Phthalate (B1215562) (the ortho-isomer) could be separated from Diisobutyl Isophthalate under optimized GC conditions.
High-Performance Liquid Chromatography (HPLC) is another vital separation technique, particularly useful for less volatile impurities or when derivatization is not desirable. A reversed-phase HPLC method, using a C18 column with a mobile phase like acetonitrile (B52724) and water, can be developed for the analysis of Diisobutyl Isophthalate. Detection is typically achieved using an Ultraviolet (UV) detector, as the benzene ring in the molecule absorbs UV light. HPLC is instrumental in monitoring the progress of synthesis reactions and for quality control of the final product, allowing for the quantification of the main compound and the profiling of non-volatile impurities.
Table 2: Chromatographic Techniques for Diisobutyl Isophthalate
| Technique | Principle | Application in Diisobutyl Isophthalate Research |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase in a heated column. | Quantitative analysis of purity; separation from volatile impurities and isomers. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure. | Quantification and impurity profiling, especially for non-volatile substances; quality control. |
Hyphenated Techniques for Complex Mixture Analysis
To achieve higher specificity and sensitivity, chromatographic techniques are often coupled with spectroscopic detectors. These "hyphenated" techniques combine the separation power of chromatography with the identification capabilities of spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common hyphenated technique for the definitive identification of Diisobutyl Isophthalate. researchgate.net It couples a gas chromatograph, which separates components of a mixture, directly with a mass spectrometer, which provides a mass spectrum for each separated component. This allows for unambiguous identification by matching both the retention time from the GC and the mass spectrum from the MS with a known standard or library data. GC-MS is the gold standard for identifying trace levels of Diisobutyl Isophthalate and its degradation products in environmental or biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. This technique is particularly valuable for analyzing metabolites of Diisobutyl Isophthalate, which may be more polar and less volatile than the parent compound. LC-MS can provide molecular weight and structural information on impurities and degradation products without the need for derivatization, making it a powerful tool in metabolic and environmental fate studies.
Thermal Analysis Techniques for Material Science Applications
Thermal analysis techniques are used to study the physical properties of Diisobutyl Isophthalate as a function of temperature. As a plasticizer, its thermal stability and behavior at different temperatures are critical for its application in material science.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. ipfdd.deyoutube.com For Diisobutyl Isophthalate, TGA would determine its thermal stability and decomposition profile. A TGA thermogram would show the onset temperature of decomposition and the temperature at which maximum weight loss occurs, providing key information about its volatility and operational temperature limits when used as a plasticizer in polymers. researchgate.net
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. hu-berlin.denih.gov DSC analysis of Diisobutyl Isophthalate would identify thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). These parameters are crucial for understanding its behavior as a plasticizer, as they affect the properties of the polymer it is mixed with. For example, a low Tg is a desirable characteristic for a plasticizer used to increase the flexibility of a material at low temperatures. mdpi.comnih.gov
Table 3: Thermal Analysis of Diisobutyl Isophthalate
| Technique | Principle | Information Obtained for Diisobutyl Isophthalate |
| Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature. | Determines thermal stability, decomposition temperatures, and volatility. |
| Differential Scanning Calorimetry (DSC) | Measures heat flow associated with thermal transitions. | Identifies glass transition temperature (Tg), melting point (Tm), and crystallization behavior. |
Future Research Directions and Emerging Applications
Novel Catalytic Systems for Enhanced Synthesis
The conventional synthesis of phthalate (B1215562) and isophthalate (B1238265) esters involves the esterification of the corresponding acid anhydride (B1165640) with an alcohol, often using a strong acid catalyst like sulfuric acid. wikipedia.orggoogle.com While effective, this method presents challenges related to catalyst separation, waste generation, and equipment corrosion. google.com Future research is intensely focused on developing cleaner, more efficient, and reusable catalytic systems.
Promising alternatives include solid acid catalysts and advanced nanomaterials. Sulfonated graphene, for instance, has emerged as a highly efficient and environmentally friendly heterogeneous catalyst for diisobutyl phthalate synthesis, achieving yields of up to 95%. wikipedia.org A key advantage of such solid catalysts is their easy separation from the reaction mixture through simple filtration, allowing for multiple reuse cycles without a significant drop in activity. wikipedia.orgatamanchemicals.com Other Lewis acids, such as iron(III) chloride (FeCl₃), have also been investigated, demonstrating good yields at lower reaction temperatures. wikipedia.org
Another area of innovation lies in process optimization to improve product stability. For example, a method involving heat treatment with anhydrous solid carbonate has been developed to effectively neutralize and remove residual acid catalysts and by-products, enhancing the thermal stability of the final product. google.com Research is also exploring different metal oxides, like aluminum oxide, as robust catalysts for the esterification process. google.com
| Catalyst System | Catalyst Type | Key Advantages | Reported Yield | Reference |
| Sulfuric Acid | Homogeneous Liquid Acid | Low cost, high activity | ~61% | wikipedia.org |
| Iron(III) Chloride (FeCl₃) | Homogeneous Lewis Acid | Operates at lower temperatures (50-100 °C) | 86% | wikipedia.org |
| Sulfonated Graphene | Heterogeneous Solid Acid | Reusable, environmentally friendly, easy separation | 95% | wikipedia.org |
| Aluminum Oxide | Heterogeneous Solid Acid | Robust, suitable for high temperatures | Not specified | google.com |
Exploration of Bio-based Feedstocks for Sustainable Production
The chemical industry's shift away from petrochemical dependence is a major driver of current research. The sustainable production of isophthalic acid, diisobutyl ester hinges on the development of bio-based routes to its precursors: isophthalic acid and isobutanol.
Significant strides have been made in producing "bio-isobutanol" through the fermentation of biomass. mdpi.com This provides a renewable alternative to the traditional petroleum-derived alcohol. The greater challenge lies in sourcing the aromatic component, isophthalic acid. Research is actively pursuing the creation of bio-based aromatic acids that can serve as substitutes. A leading candidate is 2,5-Furandicarboxylic acid (FDCA), which can be produced from the oxidation of 5-(hydroxymethyl)furfural (HMF), a derivative of fructose (B13574) from various biomass sources. mdpi.comkit.edu Companies are working to scale up FDCA production, viewing it as a key building block for a new generation of bio-based polymers. mdpi.comcoatingsworld.com
Integration into Advanced Functional Materials
The primary role of this compound and its isomers has been as a plasticizer, enhancing the flexibility and workability of polymers like polyvinyl chloride (PVC). atamankimya.comalchemist-plasticizer.com Future applications, however, aim to integrate this compound into more advanced functional materials where its specific properties can be leveraged for higher performance.
Advanced functional materials are designed to possess specific, often responsive, physical or chemical properties. researchgate.net The low volatility, durability, and plasticizing efficiency of this compound make it a candidate for formulating:
High-Performance Coatings and Adhesives: It is used in weather-resistant coatings and specialized adhesives and sealants for demanding sectors like automotive and aerospace, where long-term stability and flexibility are crucial. atamanchemicals.com
Advanced Polymer Composites: Its ability to modify the mechanical properties of polymers is being explored in materials for flooring and wire insulation, improving their resistance to environmental stressors. atamankimya.com
Flexible Electronics and Energy Storage: While direct research is emerging, the role of flexible esters in creating pliable substrates and components for next-generation electronics and batteries is a logical extension of its properties. The development of flexible films with high energy conversion efficiency is a key area in materials science. researchgate.net
Flame-Retardant Systems: It can be used as a critical additive in flame-retardant formulations, helping to maintain the flexibility of the material without compromising its safety features. atamanchemicals.com
Interdisciplinary Research with Environmental Remediation
The widespread use of phthalates has led to their detection as environmental contaminants, prompting significant interdisciplinary research into their fate and remediation. researchgate.netnih.gov this compound and its isomers can undergo several degradation processes in the environment.
Biodegradation: A primary pathway for removal is biodegradation by microorganisms present in soil and water. wikipedia.orgresearchgate.net Bacteria can hydrolyze the ester bonds, breaking the compound down into mono-isobutyl isophthalate and subsequently into isophthalic acid and isobutanol, which are more readily assimilated. wikipedia.org Research has identified specific bacterial genera, such as Pseudomonas, capable of this degradation.
Photodegradation: Exposure to sunlight can also induce photodegradation, leading to the formation of various by-products, including phthalic acid and isobutyraldehyde. wikipedia.orgatamanchemicals.com
To study these processes, researchers employ advanced analytical techniques like high-resolution mass spectrometry (HRMS) to identify degradation products in soil and water, and isotope labeling to trace the metabolic pathways. This fundamental research underpins the development of applied environmental technologies. Innovative remediation strategies are being explored, such as an advanced oxidation process using TiO₂-supported nanoparticles as a photocatalyst to break down these compounds in contaminated water. researchgate.net
| Degradation Process | Mechanism | Key Degradation Products | Reference |
| Biodegradation | Enzymatic hydrolysis by microorganisms | Mono-isobutyl isophthalate, Isophthalic acid, Isobutanol | wikipedia.org |
| Photodegradation | Breakdown upon exposure to sunlight | Phthalic acid, Isobutyraldehyde, other aldehydes | wikipedia.org |
Application in Niche and High-Performance Chemical Systems
Beyond its use in bulk polymers, this compound and its isomers have found applications in niche and high-performance chemical systems where their specific properties are paramount. These applications often involve extreme conditions or require a high degree of reliability.
One of the most notable niche applications is as a stabilizer in solid rocket propellant . thechemco.com In this context, the compound's low volatility and composition of carbon, hydrogen, and oxygen make it ideal for sustaining combustion reactions at high temperatures. thechemco.com
Other high-performance uses include:
Specialty Inks and Lacquers: It is valued as a plasticizer in nitrocellulose-based lacquers and printing inks due to its excellent heat and light stability and cost-effectiveness. atamankimya.comatamanchemicals.com
Automotive and Aerospace Fluids: Its stability at various temperatures makes it a suitable component in specialized lubricants and hydraulic fluids.
Chemical Synthesis: It can be used as a high-boiling point solvent or reaction medium for specific chemical processes.
| Niche Application | Key Property Exploited | Industry | Reference |
| Solid Rocket Propellant | Combustion stabilizer, low volatility | Aerospace | thechemco.com |
| Specialized Adhesives & Sealants | Durability, flexibility | Automotive, Aerospace | atamanchemicals.com |
| Nitrocellulose Lacquers & Inks | Heat and light stability, plasticizing efficiency | Coatings, Printing | atamankimya.comatamanchemicals.com |
The future of this compound is being shaped by research that pushes beyond its traditional applications. By developing sustainable synthesis routes, integrating it into advanced materials, understanding its environmental interactions, and leveraging its properties for high-performance systems, science is ensuring the continued relevance of this versatile chemical compound in a technologically advanced and environmentally conscious world.
Q & A
How can researchers ensure accurate identification of diisobutyl isophthalate in experimental settings?
Methodological Answer:
Accurate identification requires a combination of analytical techniques. Use nuclear magnetic resonance (NMR) to confirm the ester linkages and branching patterns, Fourier-transform infrared spectroscopy (FTIR) to verify carbonyl (C=O) and ester (C-O) functional groups, and gas chromatography-mass spectrometry (GC-MS) for molecular weight confirmation. Cross-reference the compound’s CAS number (84-69-5) and synonyms (e.g., 1,2-benzenedicarboxylic acid bis(2-methylpropyl) ester) to avoid misidentification . Additionally, consult authoritative databases like the NIST Chemistry WebBook for spectral libraries and thermodynamic properties .
What methodologies optimize the synthesis of diisobutyl isophthalate in laboratory conditions?
Methodological Answer:
Synthesis optimization involves:
- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzymatic catalysts (lipases) can improve esterification efficiency.
- Solvent systems : Use non-polar solvents (e.g., toluene) to facilitate azeotropic removal of water, shifting equilibrium toward product formation.
- Temperature control : Maintain 110–130°C for optimal reaction kinetics without thermal degradation .
- Stoichiometric ratios : A molar excess of isobutanol (1.5:1 relative to isophthalic acid) enhances yield. Post-synthesis, purify via vacuum distillation or column chromatography, and validate purity using HPLC .
How should researchers resolve contradictions in toxicity data across studies on diisobutyl isophthalate?
Methodological Answer:
Address discrepancies by:
Reviewing experimental designs : Compare exposure durations, concentrations, and model organisms (e.g., rodents vs. zebrafish). For example, oral LD₅₀ values >5,000 mg/kg in rats may conflict with chronic ecotoxicity studies showing algal growth inhibition at lower concentrations .
Assessing metabolite analysis : Degradation products (e.g., mono-isobutyl phthalate) may contribute to toxicity but are often unreported. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify metabolites .
Meta-analysis : Apply statistical tools to aggregate data from EPA ProQuest databases (1900–2019, n = 3,040 studies) while controlling for publication bias .
What advanced analytical techniques are recommended for detecting environmental degradation products of diisobutyl isophthalate?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) : Identifies low-abundance degradation products (e.g., hydroxylated or oxidized derivatives) in soil or water samples.
- Environmental simulation chambers : Replicate UV exposure and microbial activity to study photodegradation and biodegradation pathways .
- Isotope labeling : Use ¹³C-labeled diisobutyl isophthalate to track metabolite formation in controlled ecosystems .
How can ecotoxicology studies be designed to assess the long-term impacts of diisobutyl isophthalate on aquatic ecosystems?
Methodological Answer:
- Multi-species assays : Test acute (48-hr LC₅₀) and chronic (21-day NOEC) effects on Daphnia magna, algae (Pseudokirchneriella subcapitata), and fish (Danio rerio) to capture trophic-level impacts .
- Sediment-water partitioning : Measure the compound’s adsorption coefficient (Kd) to predict bioavailability in benthic environments.
- Metabolomic profiling : Use GC × GC-TOFMS to identify endocrine-disrupting metabolites in exposed organisms .
What safety protocols are critical when handling diisobutyl isophthalate in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and NIOSH-approved respirators (N95) to prevent inhalation of aerosols .
- Ventilation : Conduct reactions in fume hoods with airflow ≥100 ft/min.
- Spill management : Absorb spills with vermiculite and dispose as hazardous waste under EPA guidelines (40 CFR 261.24) .
- First aid : For eye exposure, irrigate with water for 15 minutes; for ingestion, administer activated charcoal (1 g/kg body weight) .
What computational tools aid in predicting the physicochemical properties of diisobutyl isophthalate?
Methodological Answer:
- Quantitative structure-activity relationship (QSAR) models : Predict log Kow (octanol-water coefficient) and biodegradability using software like EPI Suite™.
- Density functional theory (DFT) : Calculate thermodynamic properties (e.g., enthalpy of sublimation, ΔsubH°) for crystallization studies .
- Molecular dynamics simulations : Model diffusion coefficients in polymer matrices to study plasticizer efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
